molecular formula C18H20ClN3O3S B2869925 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide CAS No. 2034238-72-5

3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide

Cat. No.: B2869925
CAS No.: 2034238-72-5
M. Wt: 393.89
InChI Key: ICCJWLCFYIYETH-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide is a complex organic compound featuring a chlorophenyl group, a benzo[c][1,2,5]thiadiazole moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and nitrous acid.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Propanamide Linkage: This can be done through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[c][1,2,5]thiadiazole moiety can undergo oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction of the nitro groups in the benzo[c][1,2,5]thiadiazole can lead to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[c][1,2,5]thiadiazole moiety might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features might allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzo[c][1,2,5]thiadiazole moiety could play a key role in binding to these targets, while the chlorophenyl group might enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(2-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: Similar structure but lacks the methyl group on the benzo[c][1,2,5]thiadiazole moiety.

    3-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the methyl group on the benzo[c][1,2,5]thiadiazole moiety and the specific positioning of the chlorine atom on the phenyl ring make 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide unique. These structural features can influence its chemical reactivity and biological activity, potentially making it more effective or selective in its applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-21-16-7-2-3-8-17(16)22(26(21,24)25)12-11-20-18(23)10-9-14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJWLCFYIYETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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